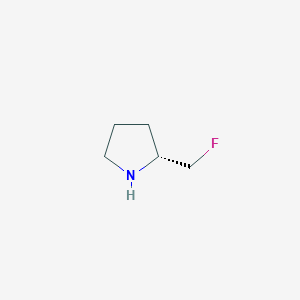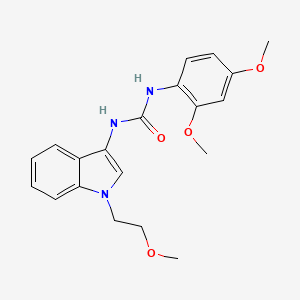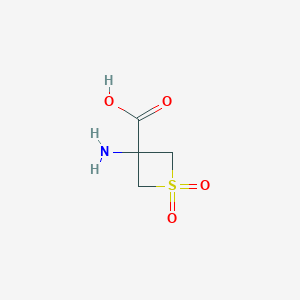
4-Chloro-1H-indole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a chlorine atom at the 4-position of the indole ring. Various synthetic methods can be employed, including electrophilic substitution reactions. Researchers have explored different routes to obtain 4-chloro-1H-indole-2-carbonyl chloride .
Molecular Structure Analysis
The molecular structure of 4-chloro-1H-indole-2-carbonyl chloride consists of an indole ring with a chlorine atom attached to the 4-position and a carbonyl chloride group (C=O) at the 2-position. The indole nucleus is an important heterocyclic system found in various natural products and drugs .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitution, acylation, and condensation reactions. Researchers have investigated its reactivity and explored its utility in the synthesis of other compounds .
Mechanism of Action
Safety and Hazards
As with any chemical compound, precautions should be taken when handling 4-chloro-1H-indole-2-carbonyl chloride. It is essential to follow safety guidelines, wear appropriate protective equipment, and work in a well-ventilated area. Specific hazards may include skin and eye irritation. Refer to safety data sheets (SDS) for detailed safety information .
properties
IUPAC Name |
4-chloro-1H-indole-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQXBOWCLXMJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)Cl)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indole-2-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)
![3-(1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2692171.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2692173.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)
![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2692187.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)